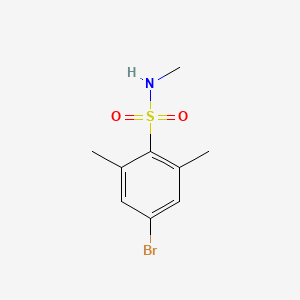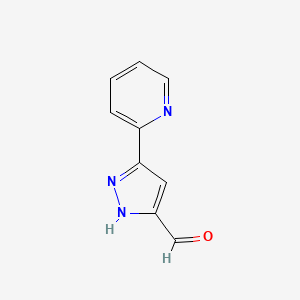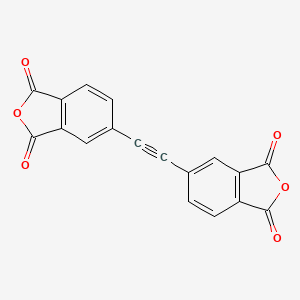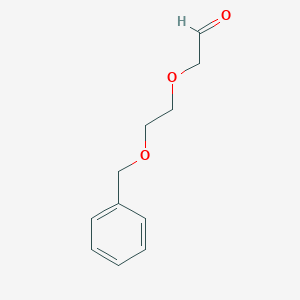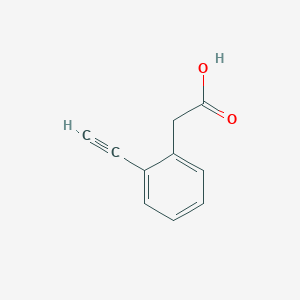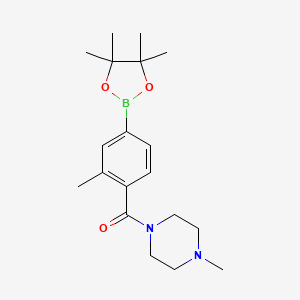
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions. The specific synthetic pathways involve borate and sulfonamide groups. Researchers have characterized its structure using various techniques, including 1H and 13C NMR , IR , MS , and single crystal X-ray diffraction . These methods provide insights into its molecular arrangement and conformational properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone has been explored in the field of chemistry for its synthesis and structural properties. Huang et al. (2021) detailed the synthesis of similar boric acid ester intermediates and their structural confirmation using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are crucial for understanding the molecular structure and physicochemical properties of the compound, which can be applied in various scientific research areas (Huang et al., 2021).
Medicinal Chemistry and Drug Development
Research in medicinal chemistry has included the design and synthesis of compounds containing elements of the this compound structure. Studies by Butler et al. (1984) and Lv et al. (2013) have synthesized novel compounds with potential central nervous system depressant and antifungal activities, respectively. These studies indicate the potential of this compound in developing new therapeutic agents (Butler et al., 1984); (Lv et al., 2013).
Chemical and Biological Activities
Investigations into the chemical and biological activities of related compounds have been a focus of recent research. For example, Morrison et al. (2010) synthesized boronated phosphonium salts containing elements of this compound and evaluated their cytotoxicities and cellular uptake. Such studies are vital for understanding the potential biological activities and applications of these compounds in fields like biochemistry and pharmacology (Morrison et al., 2010).
Potential Applications in Nanotechnology
Research by Fischer et al. (2013) explored the use of related compounds in creating bright and enduring fluorescence brightness in nanoparticles. This indicates potential applications of this compound in nanotechnology, particularly in the development of fluorescent materials for imaging and diagnostic purposes (Fischer et al., 2013).
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)7-8-16(14)17(23)22-11-9-21(6)10-12-22/h7-8,13H,9-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFWAOKXLAPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


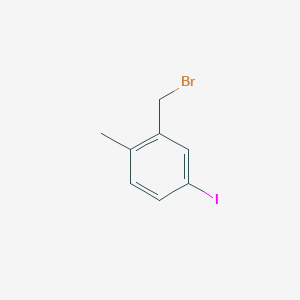
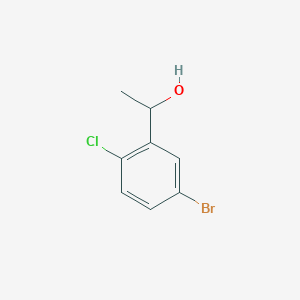

amine](/img/structure/B1444348.png)
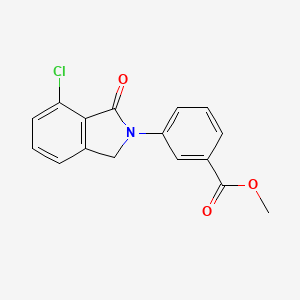
![tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B1444355.png)
